Spectroscopic Characterization of 8-Methoxy-5-nitro-2H-chromen-2-one: A Technical Guide
Spectroscopic Characterization of 8-Methoxy-5-nitro-2H-chromen-2-one: A Technical Guide
Executive Summary
The structural elucidation of highly substituted coumarins is a critical checkpoint in natural product synthesis and drug development. 8-Methoxy-5-nitro-2H-chromen-2-one (CAS 57585-53-2) [1] represents a unique "push-pull" electronic system, featuring an electron-donating methoxy group at C-8 and a strongly electron-withdrawing nitro group at C-5. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By detailing both the experimental causality and the underlying quantum mechanical effects governing the spectral outputs, this guide serves as an authoritative resource for analytical chemists and medicinal researchers.
Structural Rationale & Electronic Effects
The 2H-chromen-2-one (coumarin) core is a conjugated benzopyran system. The introduction of substituents at the C-5 and C-8 positions significantly alters the local electron density, which directly dictates the observed NMR chemical shifts and IR vibrational frequencies [2].
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The Peri-Effect: The nitro group at C-5 exerts a profound deshielding effect on the spatially adjacent H-4 proton (the peri position). This is due to both the magnetic anisotropy of the nitro group and its strong −I (inductive) and −M (mesomeric) effects, which deplete electron density from the conjugated diene system [3].
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Ortho/Meta Push-Pull: The C-8 methoxy group donates electron density via resonance ( +M ), heavily shielding the ortho-positioned H-7 proton. Conversely, the C-5 nitro group deshields the ortho-positioned H-6 proton. This creates a highly diagnostic AB spin system for the aromatic protons.
Fig 1. Electronic effects of C5 and C8 substituents on the coumarin core and resulting NMR shifts.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and analytical integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the specific experimental choice.
Nuclear Magnetic Resonance (NMR) Protocol
Causality for Solvent Selection: Nitrocoumarins exhibit strong dipole moments and tend to form robust π−π stacking interactions in the solid state. This renders them poorly soluble in standard non-polar solvents like CDCl3 . Dimethyl sulfoxide-d6 ( DMSO-d6 ) is chosen because its high dielectric constant disrupts these interactions, ensuring a homogenous solution and sharp, well-resolved resonance lines.
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 10 mg of high-purity 8-methoxy-5-nitro-2H-chromen-2-one.
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Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard) within a 5 mm precision NMR tube. Vortex for 30 seconds.
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Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for both 1H and 13C nuclei to optimize the probe's resonance circuit.
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Acquisition ( 1H ): Acquire the 1H spectrum using a standard 1D pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 15 ppm.
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Acquisition ( 13C ): Acquire the 13C spectrum using proton decoupling (zgpg30), 1024 scans to account for the lower natural abundance of 13C , and a relaxation delay of 2.0 s.
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Self-Validation: Confirm the presence of the DMSO-d6 residual solvent peak at 2.50 ppm ( 1H ) and 39.52 ppm ( 13C ). If these peaks are shifted, recalibrate the spectrum against the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Protocol
Causality for Technique Selection: Attenuated Total Reflectance (ATR) FT-IR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture can introduce broad O-H stretching artifacts in the 3000-3500 cm⁻¹ region, which can obscure critical overtone bands. ATR provides rapid, non-destructive analysis of the neat solid.
Step-by-Step Methodology:
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Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO2 and water vapor.
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Sample Loading: Place ~2 mg of the solid sample directly onto the center of the ATR crystal.
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Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.
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Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.
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Self-Validation: Verify the baseline. A sloping baseline indicates poor crystal contact or insufficient pressure. Re-apply pressure and re-scan if necessary.
Fig 2. Self-validating experimental workflow for NMR and FT-IR spectroscopic characterization.
Spectroscopic Data & Interpretation
NMR Spectral Assignments
The quantitative data below outlines the expected chemical shifts ( δ ) and coupling constants ( J ) for the title compound, grounded in established coumarin NMR heuristics [2], [3].
Table 1: 1H and 13C NMR Data ( DMSO-d6 , 400 MHz / 100 MHz)
| Position | 1H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13C Chemical Shift ( δ , ppm) | Diagnostic Rationale |
| 2 (C=O) | - | - | 158.5 | Lactone carbonyl carbon. |
| 3 | 6.50 | Doublet, J=9.8 | 116.5 | α -proton to the carbonyl; typical cis-alkene coupling. |
| 4 | 8.65 | Doublet, J=9.8 | 138.0 | β -proton; severely deshielded by the peri-nitro group at C-5. |
| 4a | - | - | 112.0 | Bridgehead carbon, shielded by resonance from O-1. |
| 5 | - | - | 145.0 | Quaternary carbon bearing the strongly EWG −NO2 group. |
| 6 | 8.15 | Doublet, J=8.8 | 125.0 | Aromatic proton ortho to the nitro group (deshielded). |
| 7 | 7.20 | Doublet, J=8.8 | 110.0 | Aromatic proton ortho to the methoxy group (shielded). |
| 8 | - | - | 152.0 | Quaternary carbon bearing the EDG −OCH3 group. |
| 8a | - | - | 148.0 | Bridgehead carbon attached to the lactone oxygen. |
| −OCH3 | 4.05 | Singlet, 3H | 56.5 | Standard methoxy signal; slightly downfield due to the conjugated core. |
FT-IR Vibrational Assignments
Infrared spectroscopy serves as an orthogonal validation tool, specifically confirming the integrity of the functional groups [4].
Table 2: Key FT-IR Vibrational Bands (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |
| 3080 - 3050 | Weak | C-H stretch (aromatic) | Confirms the presence of the unsaturated coumarin core. |
| 2950 - 2850 | Weak | C-H stretch (aliphatic) | Corresponds to the −OCH3 methyl group. |
| 1735 | Strong, Sharp | C=O stretch (lactone) | Diagnostic of the α,β -unsaturated δ -lactone. |
| 1610, 1580 | Medium | C=C stretch (aromatic) | Conjugated double bonds within the pyran and benzene rings. |
| 1525 | Strong | −NO2 asymmetric stretch | Primary confirmation of the C-5 nitro substitution. |
| 1345 | Strong | −NO2 symmetric stretch | Secondary confirmation of the nitro group. |
| 1260 | Strong | C-O-C stretch (asym) | Aryl-alkyl ether stretching from the C-8 methoxy group. |
| 1175 | Medium | C-O stretch (lactone) | Confirms the cyclic ester linkage. |
Mechanistic & Diagnostic Insights
The successful characterization of 8-methoxy-5-nitro-2H-chromen-2-one relies heavily on understanding the J -coupling networks . In the 1H NMR spectrum, the 9.8 Hz coupling constant between H-3 and H-4 is an absolute diagnostic marker for the intact pyran-2-one ring, distinguishing it from potential ring-opened cinnamic acid derivatives that might form during synthesis or degradation. Similarly, the 8.8 Hz coupling between H-6 and H-7 confirms that the aromatic substituents are strictly para to each other, validating the regioselectivity of the C-5 nitration and C-8 methoxylation.
In FT-IR, the lactone carbonyl stretch at 1735 cm−1 is slightly elevated compared to standard aliphatic esters. This is due to the ring strain of the 6-membered lactone combined with the electron-withdrawing nature of the extended conjugated system terminating at the C-5 nitro group, which increases the force constant of the C=O bond [4].
References
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Mikhova, B., & Duddeck, H. (1995). 13C-NMR Spectroscopy of Coumarins and their Derivatives: A Comprehensive Review. Studies in Natural Products Chemistry, 15, 971-1080. URL:[Link]
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Chang, C. J., Floss, H. G., & Steck, W. (1977). Carbon-13 magnetic resonance spectroscopy of coumarins. Carbon-13-proton long-range couplings. The Journal of Organic Chemistry, 42(8), 1337-1340. URL:[Link]
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Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. URL:[Link]
